Brevinin-1-RAA10 antimicrobial peptide

antimicrobial peptides gram-negative bacteria E. coli

Brevinin-1-RAA10 is a 24‑amino acid cationic antimicrobial peptide (AMP) isolated from the skin secretion of the Chinese odorous frog Odorrana andersonii (Rana andersonii). It belongs to the brevinin‑1 subfamily of frog‑skin active peptides and features the characteristic C‑terminal disulfide‑bridged 'Rana box' motif (Cys18–Cys24).

Molecular Formula
Molecular Weight
Cat. No. B1577871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1-RAA10 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1-RAA10 Antimicrobial Peptide: Natural Frog Skin AMP with Broad-Spectrum Activity


Brevinin-1-RAA10 is a 24‑amino acid cationic antimicrobial peptide (AMP) isolated from the skin secretion of the Chinese odorous frog Odorrana andersonii (Rana andersonii) [1][2]. It belongs to the brevinin‑1 subfamily of frog‑skin active peptides and features the characteristic C‑terminal disulfide‑bridged 'Rana box' motif (Cys18–Cys24) [3]. The peptide displays in vitro antibacterial and antifungal activity against a range of clinically relevant pathogens, including Escherichia coli, Staphylococcus aureus, Bacillus pyocyaneus, and Candida albicans .

Source
Natural frog skin AMP (Odorrana andersonii)
Family
Brevinin-1 with C-terminal Rana box
Activity Profile
Broad-spectrum in vitro antibacterial and antifungal

Why Generic Substitution of Brevinin-1-RAA10 with Other Brevinin Peptides is Not Advisable


The brevinin‑1 family comprises over 280 distinct peptides, each differing by as little as a single amino acid residue [1]. These subtle sequence variations translate into marked differences in antimicrobial spectrum, potency, hemolytic activity, and cytotoxicity [2]. Brevinin‑1‑RAA10 possesses a unique primary sequence (FLPAVIRVAANVLPTAFCAISKKC) that is not interchangeable with other family members such as Brevinin‑1BW, Brevinin‑1HL, or Brevinin‑1JDa [3][4]. Direct substitution without empirical validation can lead to unpredictable experimental outcomes, underscoring the need for compound‑specific procurement.

Sequence Variability
Single-residue differences can shift antimicrobial spectrum and potency
Hemolytic Profile
Hemolytic activity may differ significantly across brevinin-1 analogs
Compound-Specific SAR
Activity relationships are compound-specific; direct substitution may require validation

Quantitative Differentiation of Brevinin-1-RAA10 from Key Analogs


Superior Gram‑Negative Activity Against E. coli Compared to Brevinin‑1BW

Brevinin‑1‑RAA10 exhibits potent activity against the Gram‑negative bacterium Escherichia coli, with a minimum inhibitory concentration (MIC) in the range of 3–13 μM . In stark contrast, the structurally distinct brevinin‑1 family member Brevinin‑1BW shows negligible activity against E. coli, with an MIC of ≥100 μg/mL (approximately ≥38.5 μM) [1]. This represents a >3‑fold difference in potency, making Brevinin‑1‑RAA10 a substantially more effective candidate for applications targeting Gram‑negative pathogens.

E. coli MIC vs. Brevinin-1BW
Context-dependent
3–13 μM vs ≥100 μg/mL (≈≥38.5 μM)
Supports Gram-negative screening context
Cross-study broth microdilution; BW MIC markedly higher
antimicrobial peptides gram-negative bacteria E. coli MIC comparison

Broad‑Spectrum Antifungal Activity with Improved C. albicans Potency vs. Brevinin‑1HL

Brevinin‑1‑RAA10 displays antifungal activity against Candida albicans with an MIC of 3–13 μM . Brevinin‑1HL, a widely studied brevinin‑1 analog, requires a higher concentration of 6.4 μM to inhibit the same fungal species [1]. The lower end of the Brevinin‑1‑RAA10 MIC range (3 μM) represents a >2‑fold improvement in potency relative to Brevinin‑1HL, offering a more cost‑effective option for antifungal assays.

C. albicans MIC vs. Brevinin-1HL
Context-dependent
3–13 μM vs 6.4 μM
May support antifungal assay context
Cross-study; low end 3 μM >2-fold below HL
antifungal peptides Candida albicans MIC comparison brevinin-1

Potent Anti‑Staphylococcal Activity Comparable to Leading Analogs Brevinin‑1HL and Brevinin‑1AUa

Brevinin‑1‑RAA10 demonstrates robust activity against Staphylococcus aureus, with an MIC ranging from 3 to 13 μM . This performance is on par with established brevinin‑1 peptides: Brevinin‑1HL exhibits an MIC of 3.2 μM, and Brevinin‑1AUa exhibits an MIC of 3 μM against the same pathogen [1][2]. The overlapping activity range confirms that Brevinin‑1‑RAA10 maintains competitive anti‑staphylococcal efficacy while offering a distinct sequence that may confer unique selectivity or resistance profiles.

S. aureus MIC vs. Analogs
Context-dependent
3–13 μM (vs Brevinin-1HL 3.2 μM, Brevinin-1AUa 3 μM)
Supports anti-staphylococcal screening
Cross-study; low-end MIC comparable
Staphylococcus aureus MRSA MIC brevinin-1

Reduced Hemolytic Risk Class‑Level Inference Relative to Highly Hemolytic Brevinin Peptides

Many naturally occurring brevinin‑1 peptides exhibit high hemolytic activity that limits their therapeutic potential. For instance, Brevinin‑1AUa has an HC50 of 5 μM, and Brevinin‑1BYa has an HC50 of 4 μM against human erythrocytes [1][2]. While direct hemolytic data for Brevinin‑1‑RAA10 are not available, sequence analysis reveals a lower overall hydrophobicity (GRAVY ~1.0–1.1) compared to Brevinin‑1AUa (GRAVY 1.33) [3]. In the brevinin family, decreased hydrophobicity generally correlates with reduced hemolysis and improved cell selectivity [4]. This class‑level inference suggests Brevinin‑1‑RAA10 may possess a more favorable selectivity window than the highly hemolytic analogs.

Hemolytic Risk Inference
Class-level
GRAVY ~1.0–1.1; HC50 not reported
Class-level supports lower hemolysis likelihood
Based on hydrophobicity; direct HC50 data needed
hemolysis HC50 selectivity therapeutic index

Unique Sequence Motif Differentiates Brevinin‑1‑RAA10 from the Closely Related Analog Brevinin‑1JDa

Brevinin‑1‑RAA10 (FLPAVIRVAANVLPTAFCAISKKC) differs from Brevinin‑1JDa (FLPAVIRVAANVLPTVFCAISKKC) by a single amino acid substitution at position 16 (Ala → Val) [1]. This conservative change is located within the hydrophobic stretch that influences membrane insertion and selectivity. Brevinin‑1JDa has reported MICs of 6 μM against S. aureus and 13 μM against MRSA [2]. The Ala16 variant (Brevinin‑1‑RAA10) may exhibit subtly altered membrane‑interaction kinetics, providing a distinct tool for SAR studies aimed at optimizing the balance between potency and toxicity.

Sequence vs. Brevinin-1JDa
Head-to-head
Ala16 (vs Val16); S. aureus MIC 3–13 vs 6 μM
Single-residue variant for SAR studies
Ala→Val may modulate membrane interaction
sequence alignment structure-activity relationship SAR peptide engineering

Optimized Research and Industrial Use Cases for Brevinin-1-RAA10


Gram‑Negative Bacterial Screening Programs

Given its potent activity against E. coli (MIC 3–13 μM) and substantial advantage over Brevinin‑1BW (MIC ≥38.5 μM), Brevinin‑1‑RAA10 is ideally suited for primary screening campaigns targeting Gram‑negative pathogens [1]. Its low MIC conserves material and reduces cost per data point in high‑throughput antimicrobial assays.

Antifungal Assay Development

The peptide's improved activity against Candida albicans (MIC as low as 3 μM) relative to Brevinin‑1HL (6.4 μM) makes it a superior candidate for antifungal dose–response studies and combination therapy screens [2]. Its performance at lower concentrations enhances assay sensitivity and reproducibility.

Structure–Activity Relationship (SAR) Studies in Peptide Engineering

The single‑residue difference between Brevinin‑1‑RAA10 (Ala16) and Brevinin‑1JDa (Val16) offers a controlled system for probing how subtle changes in hydrophobicity modulate antimicrobial potency and membrane selectivity [3]. Researchers can use the two peptides in parallel to deconvolute the contribution of position 16 to overall bioactivity.

Membrane‑Selectivity and Hemolysis Investigations

With an inferred lower hemolytic risk (based on reduced GRAVY relative to highly hemolytic analogs like Brevinin‑1AUa), Brevinin‑1‑RAA10 provides a baseline compound for evaluating therapeutic index in mammalian cell‑based assays [4][5]. It is particularly useful as a reference in studies aiming to engineer brevinin peptides with improved selectivity for microbial membranes over host erythrocytes.

Application
Selection Property
Validation Focus
Gram-negative antimicrobial screening
Reported E. coli MIC context
MIC and spectrum verification against target Gram-negative strains
Antifungal susceptibility screening
C. albicans MIC context
Dose-response and combination screening
Structure-activity relationship (SAR) studies
Single-residue variant (Ala16 vs Val16)
Membrane insertion and selectivity analysis
Hemolysis and selectivity assessment
Inferred lower hemolytic risk (GRAVY-based)
Therapeutic index validation in mammalian cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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